![molecular formula C19H19FN4O4 B2959445 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide CAS No. 899974-97-1](/img/structure/B2959445.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide
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Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Structural Analysis
- A study highlighted the synthesis of flunarizine, a drug related to the piperazine class, which exhibits vasodilating effects, improves cerebral blood circulation, and has antihistamine activity. This compound was synthesized through metal-catalyzed amination and Wittig reactions, showcasing a methodology that might be applicable to similar compounds including the one (Shakhmaev, Sunagatullina, & Zorin, 2016).
Biological Potentials
- Novel oxazolidinones with piperazinyl groups were synthesized and evaluated for their in vitro antibacterial activities. Some compounds showed superior activities compared to standard treatments against resistant strains, indicating the potential therapeutic relevance of this chemical class (Srivastava et al., 2008).
- Another study synthesized derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide and evaluated them for antimicrobial and anticancer activities. Certain compounds displayed significant activity, suggesting the utility of such derivatives in drug design (Mehta et al., 2019).
- Research into urea and thiourea derivatives of piperazine doped with febuxostat revealed compounds with promising antiviral and antimicrobial activities. This demonstrates the versatility of piperazine derivatives in developing new therapeutics (Reddy et al., 2013).
Antimicrobial and Anticancer Evaluation
- Isoxazolinyl oxazolidinones were synthesized and showed potent antibacterial activity against a variety of resistant bacteria, further affirming the antimicrobial potential of compounds within this chemical framework (Varshney et al., 2009).
- Cinnamide derivatives were synthesized, with some showing effective activities against neurotoxicity and protective effects on cerebral infarction, highlighting their potential in treating neurological disorders (Zhong et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Analogues of this compound have been shown to inhibit ents . The inhibition of these transporters can affect the uptake of nucleosides, which are crucial for DNA and RNA synthesis.
Biochemical Pathways
By inhibiting ents, this compound could potentially affect thenucleotide synthesis pathway and the adenosine signaling pathway . The downstream effects of these changes could include altered DNA and RNA synthesis and changes in cellular signaling.
Result of Action
Inhibition of ents could potentially lead to changes in nucleotide synthesis and adenosine signaling, which could have wide-ranging effects on cellular function .
properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-13-2-5-16(24(27)28)12-17(13)21-18(25)19(26)23-10-8-22(9-11-23)15-6-3-14(20)4-7-15/h2-7,12H,8-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIQCBUKLUBBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide |
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